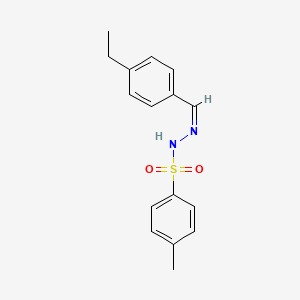![molecular formula C22H16N2O4 B5912693 N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5912693.png)
N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide, also known as FANFT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FANFT is a member of the nitroaromatic family of compounds, which have been shown to possess a variety of interesting biological properties. In
Mecanismo De Acción
The mechanism of action of N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide is not fully understood, but it is believed to act as a DNA-damaging agent. It has been shown to induce DNA adducts, which can lead to mutations and ultimately cancer. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its mutagenic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to cell damage and death. This compound has also been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to induce inflammation and immune system activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide in lab experiments is its well-established mutagenic and carcinogenic properties. This makes it a useful tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental pollutants on human health. However, one limitation of using this compound is its toxicity. It can be difficult to work with, and care must be taken to avoid exposure to the compound.
Direcciones Futuras
There are numerous future directions for research on N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient and cost-effective production. Another area of interest is the development of new techniques for studying the mechanisms of DNA damage and repair, which could lead to new insights into the causes of cancer and other diseases. Finally, there is a need for more research on the potential health effects of environmental pollutants, including this compound, on human health.
Métodos De Síntesis
N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide can be synthesized by reacting 2-naphthylamine with furfural in the presence of sulfuric acid. The resulting product is then treated with nitric acid to produce this compound. This synthesis method has been used in numerous studies to produce high-quality samples of this compound for research purposes.
Aplicaciones Científicas De Investigación
N-{2-(2-furyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide has been used extensively in scientific research due to its potential applications as a mutagen and carcinogen. It has been shown to induce bladder cancer in rats, and has also been used as a model compound for studying the mechanisms of DNA damage and repair. This compound has also been used in studies of the effects of environmental pollutants on human health.
Propiedades
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(naphthalen-2-ylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c25-21(23-17-10-9-15-5-1-2-6-16(15)13-17)19(14-18-7-3-11-27-18)24-22(26)20-8-4-12-28-20/h1-14H,(H,23,25)(H,24,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSPZAXJTWILGO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C(=C\C3=CC=CO3)/NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)

![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912671.png)
![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5912679.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912685.png)
![N-[3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5912707.png)
![5-methyl-2-phenyl-4-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912710.png)

![5-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912720.png)